molecular formula C8H14O B13192930 Bicyclo[5.1.0]octan-4-ol

Bicyclo[5.1.0]octan-4-ol

Cat. No.: B13192930
M. Wt: 126.20 g/mol
InChI Key: DTRKIOSKHMKYSU-UHFFFAOYSA-N
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Description

Bicyclo[510]octan-4-ol is a bicyclic organic compound with the molecular formula C8H14O It is characterized by a unique ring structure that includes a fused bicyclo[510]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.1.0]octan-4-ol typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex as a catalyst is a notable example . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons.

Scientific Research Applications

Bicyclo[5.1.0]octan-4-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic systems.

    Biology: Its derivatives may be explored for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism by which Bicyclo[5.1.0]octan-4-ol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The unique bicyclic structure also influences its interaction with other molecules, potentially leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo[4.2.0]octane: Similar in structure but with a different ring size and fusion.

    Bicyclo[2.2.2]octane: A more symmetrical bicyclic compound with different chemical properties.

Uniqueness

Bicyclo[51

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[5.1.0]octan-4-ol

InChI

InChI=1S/C8H14O/c9-8-3-1-6-5-7(6)2-4-8/h6-9H,1-5H2

InChI Key

DTRKIOSKHMKYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CCC1O

Origin of Product

United States

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